

quality control for R-96544 from Tocris

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Compound of Interest

Compound Name: R-96544

Cat. No.: B1246370

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Technical Support Center: R-96544

This technical support center provides essential information for researchers and scientists using **R-96544** hydrochloride from Tocris. Below you will find quality control data, troubleshooting guides, and frequently asked questions to ensure the successful application of this potent 5-HT_{2a} antagonist in your experiments.

Quality Control and Specifications

R-96544 hydrochloride undergoes rigorous quality control to ensure high purity and batch-to-batch consistency. The following tables summarize the key specifications and analytical data for this product.

Table 1: Product Specifications

Parameter	Specification
Product Name	R-96544 hydrochloride
Chemical Name	(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Purity	≥98% (by HPLC)[1][2][3]
Molecular Weight	391.94[1]
Appearance	White to off-white solid
Storage	Store at room temperature[4]

Table 2: Solubility Data

Solvent	Maximum Concentration (mM)
Water	100[2][3][4]
DMSO	100[2][3][4]

Table 3: Biological Activity

Target	Activity (Ki)
5-HT _{2a} Receptor	1.6 nM[1][2][4][5]

Note: For batch-specific data, please refer to the Certificate of Analysis provided with the product.

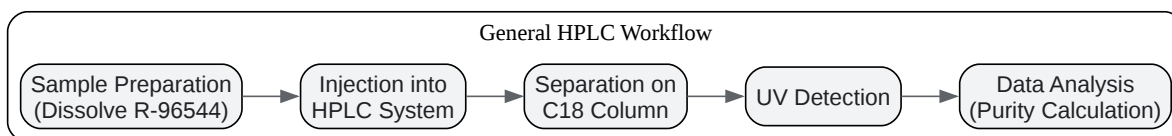
Experimental Protocols

While the precise, proprietary methods used by Tocris for batch release are not publicly detailed, the following represents a standard methodology for quality control analysis of small molecules like **R-96544**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **R-96544**.^{[1][6]}

- Objective: To separate **R-96544** from any impurities and quantify its purity as a percentage of the total peak area.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used for compounds of this nature.
- Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
- Detection: UV detection at a wavelength determined to be optimal for **R-96544**.
- Analysis: The purity is calculated by integrating the area of the **R-96544** peak and expressing it as a percentage of the total area of all peaks in the chromatogram.



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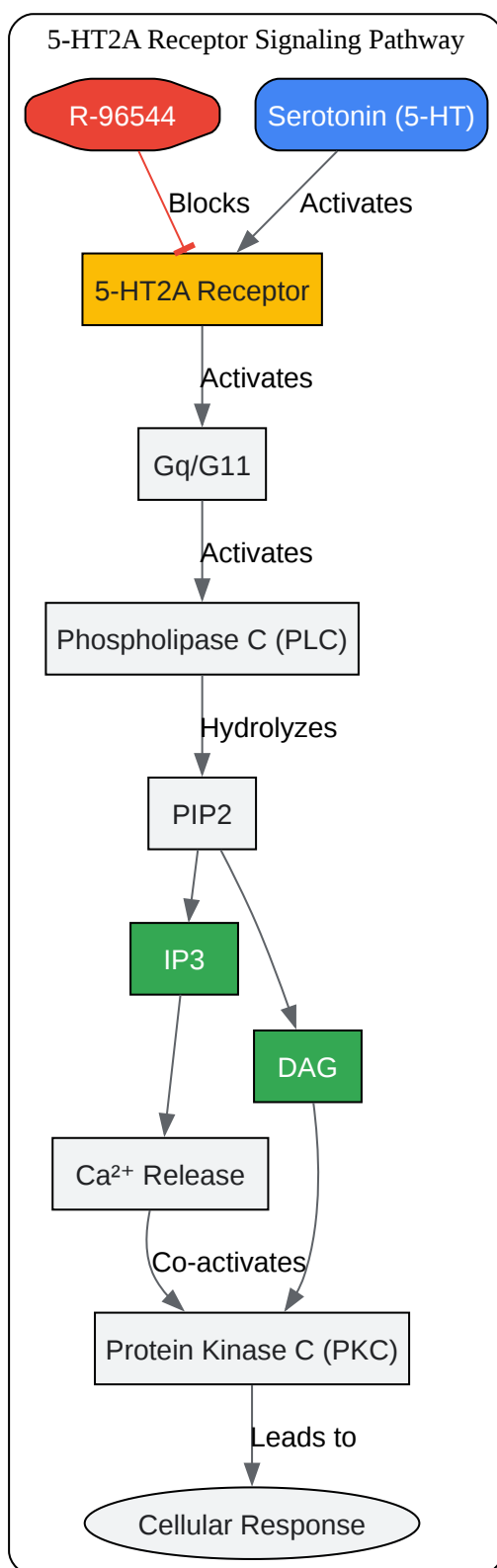
A generalized workflow for HPLC purity analysis.

Signaling Pathway

R-96544 is a selective antagonist of the serotonin 2A (5-HT_{2a}) receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.^[1]

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT_{2a} receptor activates Phospholipase C (PLC).^{[1][7]} PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).^[7] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca^{2+}).^[7] DAG, along with the increased Ca^{2+} levels, activates Protein Kinase C (PKC), which goes on to phosphorylate various downstream targets, leading to a cellular response. As an antagonist, **R-96544** blocks this cascade by preventing serotonin from binding to the receptor.



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Antagonism of the 5-HT_{2A} receptor by **R-96544** blocks Gq/PLC signaling.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with **R-96544** and similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

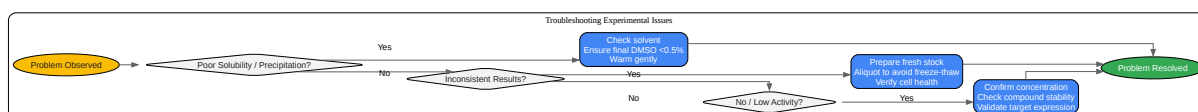
Q1: How should I prepare a stock solution of **R-96544**? A1: **R-96544** is soluble in both water and DMSO up to 100 mM.^{[2][3][4]} For a 10 mM stock solution in DMSO, for example, add 255.1 μ L of DMSO to 1 mg of **R-96544** (MW: 391.94). Vortex gently to ensure it is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: I'm observing lower-than-expected potency in my cell-based assay. What could be the cause? A2: Discrepancies between biochemical potency (like K_i) and cell-based assay results (like IC_{50}) are common. Several factors can contribute to this:

- **Cell Permeability:** The compound may have difficulty crossing the cell membrane, leading to a lower effective intracellular concentration.
- **Protein Binding:** **R-96544** may bind to proteins in your cell culture medium, reducing the free concentration available to interact with the receptor.
- **Efflux Pumps:** Cells can actively transport the compound out via efflux pumps, lowering its intracellular concentration.
- **Compound Stability:** The compound may be unstable in your cell culture medium over the duration of the experiment.

Q3: Can **R-96544** have off-target effects? A3: **R-96544** is highly selective for the 5-HT_{2a} receptor. However, like any pharmacological tool, the potential for off-target effects increases at higher concentrations. It shows significantly lower affinity for other receptors such as α_1 -adrenergic, D₂ dopamine, and other serotonin receptor subtypes.^{[1][2][4][5]} To mitigate this risk, always perform dose-response experiments and use the lowest effective concentration. Consider including a negative control, such as a structurally distinct 5-HT_{2a} antagonist, to confirm that the observed effects are specific to 5-HT_{2a} blockade.

Troubleshooting Guide



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A logical approach to troubleshooting common experimental problems.

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